molecular formula C26H29NO4S B11138464 6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11138464
M. Wt: 451.6 g/mol
InChI Key: XOCLJPACXLKMCQ-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound featuring a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyrroles, and various alkylating agents. The reaction conditions may involve:

    Refluxing in organic solvents: such as toluene or xylene.

    Use of catalysts: like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).

    Temperature control: to ensure the stability of intermediates and final products.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for large-scale production.

    Purification techniques: such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or H2O2.

    Reduction: Using reducing agents like NaBH4 or LiAlH4.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like FeCl3.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares structural similarities with other chromeno-pyrrole derivatives and substituted phenyl compounds.

Uniqueness

    Unique Structural Features: The combination of chromeno and pyrrole rings with specific substituents.

    Distinct Properties: Unique chemical reactivity and potential biological activities.

Conclusion

6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a compound of significant interest due to its complex structure and diverse applications

Properties

Molecular Formula

C26H29NO4S

Molecular Weight

451.6 g/mol

IUPAC Name

6,7-dimethyl-1-(4-methylsulfanylphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29NO4S/c1-15(2)30-12-6-11-27-23(18-7-9-19(32-5)10-8-18)22-24(28)20-13-16(3)17(4)14-21(20)31-25(22)26(27)29/h7-10,13-15,23H,6,11-12H2,1-5H3

InChI Key

XOCLJPACXLKMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)SC

Origin of Product

United States

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